Cas no 2229008-30-2 (tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)

Tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both a protected amine and a morpholine carboxylate moiety. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it useful in peptide and pharmaceutical synthesis. The 2-aminoethoxy linker enhances solubility and facilitates further functionalization. Its structural features make it suitable for constructing complex molecules, including bioactive compounds and catalysts. The compound’s well-defined reactivity and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry and material science applications.
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate structure
2229008-30-2 structure
Product name:tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
CAS No:2229008-30-2
MF:C11H22N2O4
Molecular Weight:246.303383350372
CID:6267090
PubChem ID:165690808

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
    • 2229008-30-2
    • EN300-1999432
    • インチ: 1S/C11H22N2O4/c1-11(2,3)17-10(14)13-5-7-16-9(8-13)15-6-4-12/h9H,4-8,12H2,1-3H3
    • InChIKey: ZUEVFBUJLXBULK-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)CC1OCCN

計算された属性

  • 精确分子量: 246.15795719g/mol
  • 同位素质量: 246.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 252
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74Ų
  • XLogP3: -0.2

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1999432-2.5g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
2.5g
$2100.0 2023-09-16
Enamine
EN300-1999432-0.25g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
0.25g
$985.0 2023-09-16
Enamine
EN300-1999432-5g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
5g
$3105.0 2023-09-16
Enamine
EN300-1999432-0.5g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
0.5g
$1027.0 2023-09-16
Enamine
EN300-1999432-10.0g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
10g
$4606.0 2023-06-01
Enamine
EN300-1999432-0.1g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
0.1g
$943.0 2023-09-16
Enamine
EN300-1999432-1.0g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
1g
$1070.0 2023-06-01
Enamine
EN300-1999432-0.05g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
0.05g
$900.0 2023-09-16
Enamine
EN300-1999432-5.0g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
5g
$3105.0 2023-06-01
Enamine
EN300-1999432-10g
tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate
2229008-30-2
10g
$4606.0 2023-09-16

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate 関連文献

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylateに関する追加情報

Introduction to tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate (CAS No. 2229008-30-2)

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate (CAS No. 2229008-30-2) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The compound's structure consists of a morpholine ring, an aminoethoxy group, and a tert-butyl ester, which collectively contribute to its chemical and biological properties.

The morpholine ring in tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate is a six-membered heterocyclic compound containing one oxygen atom and one nitrogen atom. This ring structure imparts the compound with enhanced solubility and stability, making it suitable for various pharmaceutical applications. The aminoethoxy group attached to the morpholine ring further enhances the compound's ability to interact with biological targets, such as receptors and enzymes.

The tert-butyl ester moiety in tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate is a protective group that can be selectively removed under mild conditions, allowing for the controlled release of the active carboxylic acid form. This feature is particularly valuable in drug design, where controlled release and bioavailability are critical parameters for optimizing therapeutic efficacy.

Recent studies have highlighted the potential of tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds with similar structures exhibit potent activity against specific G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes and are important targets for drug discovery.

In another study, scientists at the University of California, San Francisco, investigated the role of tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate in modulating ion channels. The results showed that this compound effectively modulates potassium channels, which are crucial for maintaining cellular homeostasis and are implicated in various neurological disorders. These findings suggest that tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate could be a valuable lead compound for developing treatments for conditions such as epilepsy and chronic pain.

Beyond its therapeutic potential, tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate has also been explored as a building block in synthetic chemistry. Its unique structure makes it an excellent starting material for the synthesis of more complex molecules with diverse biological activities. For example, researchers at Harvard University have used this compound as a key intermediate in the synthesis of novel antiviral agents targeting RNA viruses.

The synthesis of tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate typically involves multi-step reactions, including nucleophilic substitution, esterification, and protection/deprotection steps. These synthetic routes have been optimized to achieve high yields and purity levels, making the compound readily available for both academic research and industrial applications.

In terms of safety and handling, tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate is generally considered safe when proper precautions are taken. However, as with any chemical compound, it is essential to follow standard laboratory safety protocols to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.

To summarize, tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate (CAS No. 2229008-30-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases and conditions. Ongoing research continues to uncover new insights into its biological activities and synthetic utility, further solidifying its importance in the field.

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